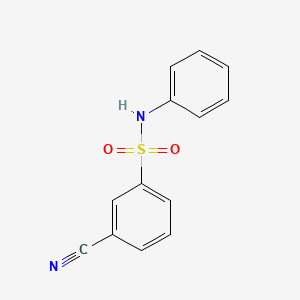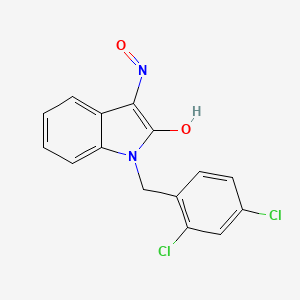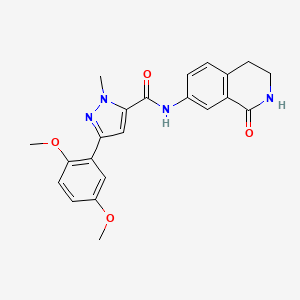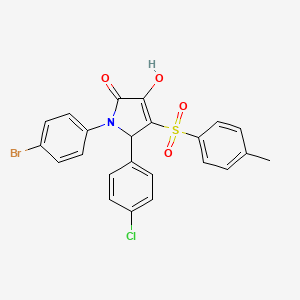![molecular formula C10H14N6 B2559689 4-(4-méthylpipérazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 1021206-72-3](/img/structure/B2559689.png)
4-(4-méthylpipérazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly as a kinase inhibitor, which makes it a valuable candidate for cancer treatment and other diseases involving aberrant kinase activity .
Applications De Recherche Scientifique
4-(4-Methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate its interactions with biological targets.
Medicine: It is explored as a potential therapeutic agent, particularly as a kinase inhibitor for treating cancers and other diseases.
Industry: The compound’s derivatives are used in the development of pharmaceuticals and agrochemicals.
Safety and Hazards
The safety data sheet for a similar compound, “4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride hemihydrate”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, causes skin irritation, serious eye irritation, and may cause respiratory irritation .
Mécanisme D'action
Target of Action
Similar compounds have been reported to inhibit various kinases, including flt3 and cdk2 . These kinases play crucial roles in cell division and survival, making them attractive targets for cancer treatment .
Mode of Action
Similar compounds have been shown to inhibit the activity of their target kinases, leading to alterations in cell cycle progression and induction of apoptosis .
Biochemical Pathways
Kinase inhibitors like this compound typically disrupt signal transduction pathways that regulate cell division and survival .
Result of Action
Similar compounds have been shown to induce cell cycle arrest and apoptosis, leading to significant inhibition of cell growth .
Analyse Biochimique
Biochemical Properties
It is known that pyrimidine derivatives can compete with metabolites in cancer cells and lead to programmed cell death . They can also exert antitumor effects by inhibiting protein kinases .
Cellular Effects
Some studies suggest that pyrimidine derivatives can inhibit the growth of cells in vitro . They may also influence cell function by impacting cell signaling pathways and gene expression .
Molecular Mechanism
At the molecular level, 4-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine may exert its effects through binding interactions with biomolecules. For instance, it has been suggested that pyrimidine derivatives can form hydrogen bonds inside ATP-binding sites . This could potentially lead to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the effects of similar compounds can change over time, potentially due to the compound’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of 4-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine at different dosages in animal models have not been extensively studied. Similar compounds have shown varying effects at different dosages, including threshold effects and potential toxic or adverse effects at high doses .
Metabolic Pathways
It is known that pyrimidine derivatives can target nucleotide metabolism, enhancing the chemotherapeutic spectrum and efficacy of cancer immunotherapy .
Transport and Distribution
Similar compounds may interact with transporters or binding proteins, influencing their localization or accumulation .
Subcellular Localization
Similar compounds may be directed to specific compartments or organelles due to targeting signals or post-translational modifications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine typically involves the following steps:
Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolo[3,4-d]pyrimidine core.
Introduction of the Methylpiperazine Group: The methylpiperazine moiety is introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification methods, and cost-effective reagents to ensure the scalability and economic feasibility of the process .
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenated intermediates and nucleophiles like methylpiperazine are typical reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imatinib: A well-known kinase inhibitor used in cancer treatment.
Dasatinib: Another kinase inhibitor with a broader spectrum of activity.
Nilotinib: Similar to imatinib but with improved efficacy and safety profiles.
Uniqueness
4-(4-Methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine stands out due to its unique structure, which allows for specific interactions with certain kinases. This specificity can lead to fewer off-target effects and improved therapeutic outcomes compared to other kinase inhibitors .
Propriétés
IUPAC Name |
4-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N6/c1-15-2-4-16(5-3-15)10-8-6-13-14-9(8)11-7-12-10/h6-7H,2-5H2,1H3,(H,11,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCVQVWLDIOQZJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC=NC3=C2C=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-((4-Benzylpiperazin-1-yl)(4-ethylphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2559607.png)
![N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2559608.png)


![8-(DIMETHYLAMINO)-7-[2-HYDROXY-3-(2-METHYLPHENOXY)PROPYL]-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE](/img/structure/B2559615.png)
![2-(3-methylphenyl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]acetamide](/img/structure/B2559616.png)




![3-methyl-1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)but-2-en-1-one](/img/structure/B2559624.png)
![([1,2,4]Triazolo[4,3-b]pyridazin-6-ylthio)-acetic acid](/img/structure/B2559626.png)

